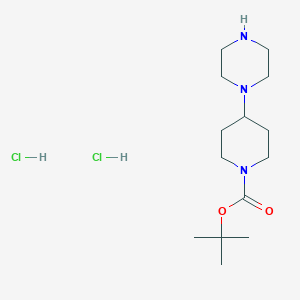

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

CAS No.:

Cat. No.: VC13101394

Molecular Formula: C14H29Cl2N3O2

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H29Cl2N3O2 |

|---|---|

| Molecular Weight | 342.3 g/mol |

| IUPAC Name | tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H |

| Standard InChI Key | PXPCBHRRFNJKCY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride consists of a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a piperazine moiety. The dihydrochloride salt form enhances aqueous solubility, critical for biological assays. The molecular formula is C₁₄H₂₇N₃O₂·2HCl, with a molecular weight of 356.3 g/mol.

Key structural features include:

-

Piperidine core: A six-membered nitrogen-containing ring contributing to conformational flexibility.

-

Piperazine substituent: A seven-membered diamine ring enabling hydrogen bonding and electrostatic interactions.

-

Boc protecting group: Improves stability during synthetic processes and modulates lipophilicity.

Physicochemical Characteristics

While direct data for the dihydrochloride form is limited, analogous compounds provide insights:

The dihydrochloride salt reduces the compound’s logP compared to its free base, enhancing bioavailability in polar media .

Synthetic Methodologies

Conventional Synthesis Routes

The base compound, tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate, is typically synthesized via nucleophilic substitution. Piperidine-4-piperazine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine:

Subsequent treatment with hydrochloric acid yields the dihydrochloride salt:

Advanced Catalytic Approaches

Recent innovations in visible-light photocatalysis, as demonstrated in the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , suggest potential applications for streamlining the production of similar compounds. Key reaction parameters include:

-

Catalyst: Acridine salts and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO).

-

Solvent: 1,2-Dichloroethane under oxygen atmosphere.

-

Conditions: Blue LED irradiation for 10 hours, yielding >95% purity after column chromatography .

This method reduces reliance on toxic reagents and improves scalability, though adaptations for piperidine-piperazine systems require further optimization.

Biological Activity and Mechanisms

Receptor and Enzyme Interactions

The compound’s piperazine and piperidine moieties enable interactions with:

-

Neurotransmitter receptors: Serotonergic and dopaminergic receptors, implicated in mood regulation .

-

Acetylcholinesterase (AChE): Piperazine derivatives exhibit inhibitory activity (IC₅₀ ≈ 50–100 nM), relevant to Alzheimer’s disease therapeutics .

PROTAC Development

In proteolysis-targeting chimeras (PROTACs), the compound serves as a semi-flexible linker connecting E3 ligase ligands to target protein binders. Case studies highlight:

-

Enhanced ternary complex formation: Optimal linker length and rigidity improve degradation efficiency .

-

Blood-brain barrier permeability: Boc protection and salt formulation facilitate CNS penetration, critical for neurodegenerative disease applications .

Comparative Analysis with Analogous Compounds

Structural Analogues

The dihydrochloride form’s superior solubility distinguishes it from neutral analogues, enabling intravenous administration in preclinical models .

Research Applications and Future Directions

Drug Discovery

-

Kinase inhibitors: Piperazine-piperidine hybrids modulate ATP-binding pockets in kinases (e.g., EGFR, BRAF) .

-

Antidepressants: 5-HT₁ₐ receptor partial agonism demonstrated in murine models .

Targeted Protein Degradation

Ongoing studies explore the compound’s utility in degrading oncoproteins (e.g., BRD4, ERα) and tau aggregates in Alzheimer’s models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume